molecular formula C9H12N4 B13952073 6,7,7-trimethyl-8H-pteridine CAS No. 71023-84-2

6,7,7-trimethyl-8H-pteridine

Cat. No.: B13952073
CAS No.: 71023-84-2
M. Wt: 176.22 g/mol
InChI Key: YKZGDSLHHHUDJO-UHFFFAOYSA-N
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Description

6,7,7-Trimethyl-8H-pteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of fused pyrimidine and pyrazine rings. These compounds are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,7-trimethyl-8H-pteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with 3,4-dimethylpyrazine-2-carboxylic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

6,7,7-Trimethyl-8H-pteridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives with modified functional groups .

Scientific Research Applications

6,7,7-Trimethyl-8H-pteridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,7-trimethyl-8H-pteridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This mechanism is crucial in its potential application as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,7-Trimethyl-8H-pteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor sets it apart from other pteridine derivatives, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

71023-84-2

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

6,7,7-trimethyl-8H-pteridine

InChI

InChI=1S/C9H12N4/c1-6-9(2,3)13-8-7(12-6)4-10-5-11-8/h4-5H,1-3H3,(H,10,11,13)

InChI Key

YKZGDSLHHHUDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CN=C2NC1(C)C

Origin of Product

United States

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